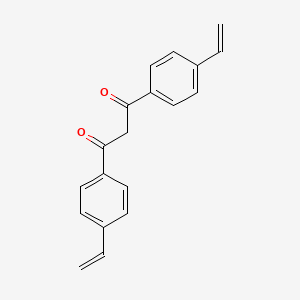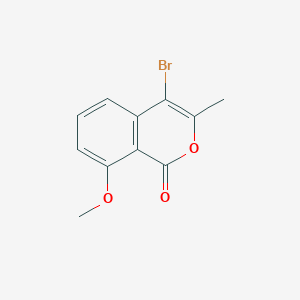
4-Bromo-8-methoxy-3-methyl-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . It belongs to the class of isochromen-1-one derivatives, which are known for their diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one typically involves the bromination of 8-methoxy-3-methyl-1H-isochromen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane), room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Formation of substituted isochromen-1-one derivatives.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives or other reduced forms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of specific receptors, resulting in antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Comparison
4-Bromo-8-methoxy-3-methyl-1H-isochromen-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of other derivatives. Additionally, the bromine atom may enhance the compound’s biological activities, such as antimicrobial and anticancer properties, compared to similar compounds without the bromine substitution .
Eigenschaften
CAS-Nummer |
112617-00-2 |
|---|---|
Molekularformel |
C11H9BrO3 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
4-bromo-8-methoxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C11H9BrO3/c1-6-10(12)7-4-3-5-8(14-2)9(7)11(13)15-6/h3-5H,1-2H3 |
InChI-Schlüssel |
CXSXLJGRPGDVPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=CC=C2)OC)C(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
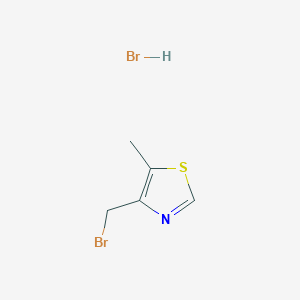
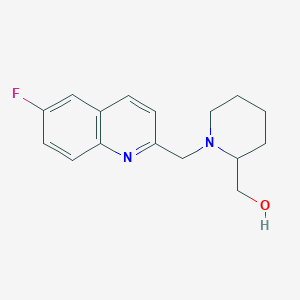

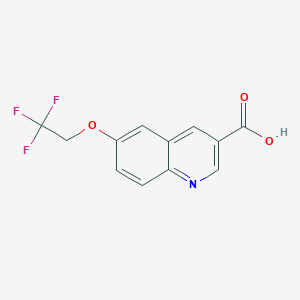

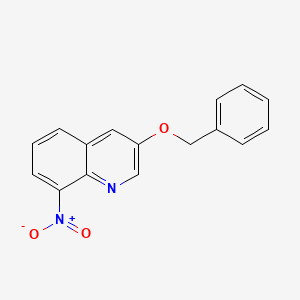

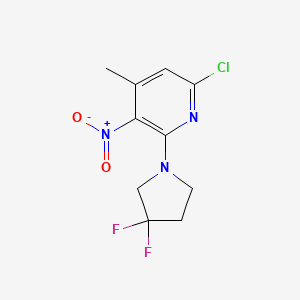
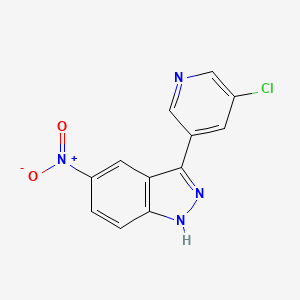

![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
